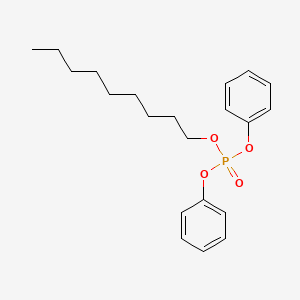
Nonyl diphenyl phosphate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Nonyl diphenyl phosphate is an organic compound that belongs to the class of organophosphates. It is characterized by the presence of a nonyl group attached to a diphenyl phosphate moiety. This compound is known for its applications in various industrial processes, particularly as a plasticizer and flame retardant.
Preparation Methods
Synthetic Routes and Reaction Conditions: Nonyl diphenyl phosphate can be synthesized through the reaction of nonylphenol with phosphorus oxychloride (POCl₃) in the presence of a base such as pyridine. The reaction typically occurs under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques to remove any impurities.
Chemical Reactions Analysis
Types of Reactions: Nonyl diphenyl phosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphoric acid derivatives.
Reduction: Reduction reactions can lead to the formation of phosphine oxides.
Substitution: this compound can participate in nucleophilic substitution reactions, where the phosphate group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are used.
Substitution: Nucleophiles like amines and alcohols are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Phosphoric acid derivatives.
Reduction: Phosphine oxides.
Substitution: Various substituted phosphates depending on the nucleophile used.
Scientific Research Applications
Nonyl diphenyl phosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in certain reactions.
Biology: Studied for its potential effects on biological systems, particularly its role as an endocrine disruptor.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to interact with biological membranes.
Industry: Widely used as a plasticizer in the production of flexible plastics and as a flame retardant in various materials.
Mechanism of Action
The mechanism of action of nonyl diphenyl phosphate involves its interaction with cellular membranes and proteins. It can disrupt normal cellular functions by altering membrane fluidity and interfering with protein function. The compound is also known to act as an endocrine disruptor, mimicking the action of natural hormones and binding to hormone receptors, thereby affecting hormonal balance and signaling pathways.
Comparison with Similar Compounds
Nonylphenol: A related compound with similar industrial applications but different chemical properties.
Diphenyl Phosphate: Lacks the nonyl group but shares the phosphate moiety.
Tris(4-nonylphenyl) Phosphite: Another related compound used as an antioxidant in polymers.
Uniqueness: Nonyl diphenyl phosphate is unique due to its combination of the nonyl group and diphenyl phosphate moiety, which imparts specific chemical and physical properties. Its ability to act as both a plasticizer and flame retardant makes it particularly valuable in industrial applications.
Properties
CAS No. |
96663-10-4 |
|---|---|
Molecular Formula |
C21H29O4P |
Molecular Weight |
376.4 g/mol |
IUPAC Name |
nonyl diphenyl phosphate |
InChI |
InChI=1S/C21H29O4P/c1-2-3-4-5-6-7-14-19-23-26(22,24-20-15-10-8-11-16-20)25-21-17-12-9-13-18-21/h8-13,15-18H,2-7,14,19H2,1H3 |
InChI Key |
BKENCPVCULYKSA-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCOP(=O)(OC1=CC=CC=C1)OC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















